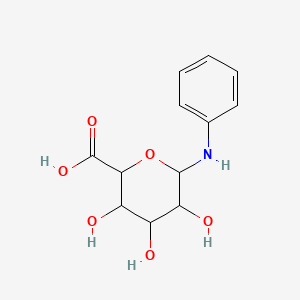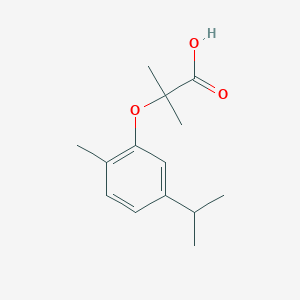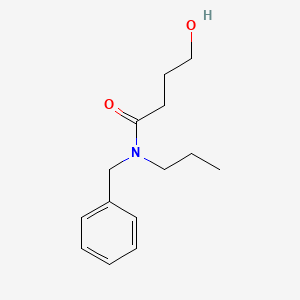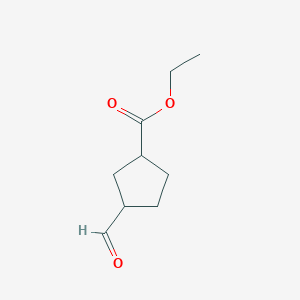![molecular formula C16H11F2N3O4 B13882370 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core substituted with a difluorophenoxy group, a methyl group, and a nitro group, making it a subject of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the difluorophenoxy moiety.
Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents under controlled temperature conditions.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in aminoquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Aminoquinazolinone derivatives.
Substitution: Functionalized quinazolinone derivatives with various substituents.
科学的研究の応用
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor functions and signaling pathways.
Altering Cellular Pathways: Affecting cellular pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde
- N-{[2-(2,4-Difluorophenoxy)pyridin-3-yl]methyl}-2-methylpentanamide
- 2-[(3,4-Difluorophenoxy)methyl]-2-methyloxirane
Uniqueness
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinazolinone core, coupled with the difluorophenoxy, methyl, and nitro groups, provides a versatile scaffold for further chemical modifications and applications in various fields.
特性
分子式 |
C16H11F2N3O4 |
|---|---|
分子量 |
347.27 g/mol |
IUPAC名 |
2-[(2,4-difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H11F2N3O4/c1-20-15(8-25-14-5-2-9(17)6-12(14)18)19-13-7-10(21(23)24)3-4-11(13)16(20)22/h2-7H,8H2,1H3 |
InChIキー |
INZBNOMLSJNZOD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=C(C1=O)C=CC(=C2)[N+](=O)[O-])COC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13882303.png)

![4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13882322.png)
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)


![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)



![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
